Product packaging for Isodecyl diphenyl phosphate(Cat. No.:CAS No. 1346599-15-2)

Isodecyl diphenyl phosphate

Cat. No.: B118952
CAS No.: 1346599-15-2
M. Wt: 390.5 g/mol
InChI Key: RYUJRXVZSJCHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodecyl diphenyl phosphate (IDDP) is an organophosphate flame retardant (OPFR) used as a replacement for phased-out polybrominated diphenyl ethers, making it a critical compound for toxicological and environmental health research . It is commonly applied as a flame retardant and plasticizer in polymers such as PVC, where it enhances fire resistance by forming a protective char layer and improves material flexibility and durability, making it valuable for studying materials in wire insulation, coatings, and adhesives . The compound is characterized by its high thermal stability and low volatility, which are key properties for performance in high-temperature applications . Recent studies have leveraged short-term, in vivo transcriptomic studies to assess its biological potency, identifying benchmark doses (BMDs) for effects such as increased relative liver weight and decreased serum cholinesterase activity, providing a rapid assessment model for toxicological evaluation . Research indicates that related aryl OPFRs can act as antagonists to nuclear receptors like Liver X Receptor alpha (LXRα), a pathway involved in cholesterol transport and atherosclerosis, suggesting a potential mechanistic area of study for IDDP and its analogs in cardiovascular disease models . Furthermore, mechanism-based toxicity screening using Tox21 assays and molecular docking analysis represents a modern New Approach Methodology (NAM) for profiling OPFRs against human nuclear receptors, offering insights into their potential molecular initiating events within adverse outcome pathways (AOPs) . This compound is for research use only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31O4P B118952 Isodecyl diphenyl phosphate CAS No. 1346599-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnonyl diphenyl phosphate
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InChI

InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3
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InChI Key

RYUJRXVZSJCHDZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
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Molecular Formula

C22H31O4P
Record name ISODECYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID60274200
Record name 8-Methylnonyl diphenyl phosphate
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Molecular Weight

390.5 g/mol
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Physical Description

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO]
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Record name Phosphoric acid, isodecyl diphenyl ester
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Boiling Point

Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa
Record name ISODECYL DIPHENYL PHOSPHATE
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C
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Density

1.074 (NTP, 1992) - Denser than water; will sink, 1.070
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Vapor Pressure

0.000016 [mmHg]
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CAS No.

29761-21-5
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Melting Point

-31 °F (NTP, 1992)
Record name ISODECYL DIPHENYL PHOSPHATE
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Synthetic Chemistry and Industrial Production Methodologies of Isodecyl Diphenyl Phosphate

Esterification Reaction Pathways

The synthesis of isodecyl diphenyl phosphate (B84403) can be conceptualized through the direct esterification or transesterification involving an alcohol and a phosphate-containing molecule. This pathway represents a fundamental approach to forming the phosphate ester bonds that define the molecule's structure.

In a direct esterification approach, the primary reactants are isodecyl alcohol and diphenyl phosphate.

Isodecyl Alcohol ((CH₃)₂CH(CH₂)₆CH₂OH): This is a branched-chain primary alcohol. The "isodecyl" group provides the molecule with properties such as flexibility and compatibility with various polymer matrices when incorporated into the final phosphate ester structure.

Diphenyl Phosphate ((C₆H₅O)₂P(O)OH): This organophosphorus compound is a diester of phosphoric acid. It provides the phosphate core and the two phenyl groups to the final product. The reaction involves the formation of a new ester bond between the hydroxyl group of the isodecyl alcohol and the phosphorus center of diphenyl phosphate, with the elimination of a water molecule.

Esterification reactions, particularly those involving the formation of phosphate esters, are often equilibrium-limited and can be slow under neutral conditions. To enhance the reaction rate and drive the equilibrium towards the product side, acid catalysts are employed. Brønsted acids or Lewis acids can be used.

In the context of this reaction, an acid catalyst works by protonating the phosphoryl oxygen of diphenyl phosphate, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of isodecyl alcohol. This mechanism lowers the activation energy of the reaction, accelerating the rate of ester formation.

To maximize the yield and purity of isodecyl diphenyl phosphate, several reaction parameters must be carefully controlled. The principles of chemical equilibrium (Le Châtelier's principle) and reaction kinetics are central to this optimization process.

Key optimization strategies include:

Temperature Control: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the reactants and products, which would decrease the purity of the final product.

Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive one (in this case, potentially isodecyl alcohol), can also drive the equilibrium towards the products. The optimal molar ratio must be determined empirically to balance yield enhancement with the costs and challenges of separating the excess reactant from the product.

An interactive table summarizing the optimization parameters is provided below.

ParameterObjectiveMethod/ConsiderationEffect on Yield/Purity
TemperatureIncrease reaction rate without causing degradation.Operate at the optimal temperature determined through experimental studies.Higher yield up to an optimal point; purity may decrease if temperature is too high.
Catalyst ConcentrationAchieve a high reaction rate with minimal catalyst-related side reactions.Use the minimum effective concentration of an appropriate acid catalyst.Increases yield by accelerating the reaction; excess catalyst can cause side reactions.
Reactant Molar RatioShift equilibrium to favor product formation.Use a stoichiometric excess of one reactant (e.g., isodecyl alcohol).Increases conversion of the limiting reactant, thus increasing yield.
Byproduct RemovalDrive the reaction to completion.Continuous removal of water via azeotropic distillation or use of a dehydrating agent.Significantly increases product yield by shifting the reaction equilibrium.

Industrial Scale Manufacturing Processes

On an industrial scale, this compound is often produced through a multi-step process that utilizes more fundamental and cost-effective raw materials than diphenyl phosphate itself. A common method involves the reaction of phosphoryl chloride with phenol (B47542) and isodecyl alcohol. epa.gov

This process can be described as a two-step reaction sequence within a single pot:

Formation of Diphenyl Phosphorochloridate: Phenol reacts with phosphoryl chloride (POCl₃), typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step forms a diaryl phosphoryl chloride intermediate, which is not isolated.

Esterification with Isodecyl Alcohol: The intermediate then reacts with isodecyl alcohol to yield the final product, this compound, and hydrogen chloride (HCl) as a byproduct.

This industrial process is highly efficient, with reported yields around 88%. epa.gov The raw material requirements for producing one metric ton of this compound are detailed in the table below. epa.gov

Raw MaterialRequired Quantity (per 1000 kg of product)Molar Equivalent (approx.)
Isodecyl Alcohol418 kg (921 lb)1.0
Phenol497 kg (1,095 lb)2.0
Phosphoryl Chloride405 kg (892 lb)1.0
Aluminum Chloride (Catalyst)Trace AmountN/A

The hydrogen chloride gas generated during the reaction must be scrubbed and neutralized, representing a key consideration in the design of an industrial plant for safety and environmental compliance. The final product is then purified through steps such as washing and vacuum distillation to remove any unreacted starting materials, byproducts, and catalyst residues.

Environmental Behavior and Biogeochemical Cycling of Isodecyl Diphenyl Phosphate

Environmental Degradation Pathways and Kinetics of Isodecyl Diphenyl Phosphate (B84403)

Isodecyl diphenyl phosphate (IDDP) is an organophosphate ester subject to various environmental transformation processes that dictate its persistence, fate, and potential for exposure. The degradation of IDDP can occur through both abiotic (non-biological) and biotic (biological) pathways, each with distinct mechanisms and reaction rates.

Abiotic Transformation Processes

Abiotic degradation involves the chemical transformation of IDDP without the involvement of microorganisms. The primary abiotic processes influencing its environmental fate are hydrolysis and photochemical oxidation.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds of a compound. For organophosphate esters like IDDP, this typically involves the cleavage of the phosphate ester bonds (P-O-C). The rate of hydrolysis is significantly influenced by pH. nih.gov

While specific experimental studies on the hydrolysis of IDDP are limited, its behavior can be inferred from data on other aryl phosphates. service.gov.uk Significant hydrolysis of these compounds is generally expected to occur only under highly alkaline (pH 8-9 and above) or highly acidic conditions. service.gov.uk The base-catalyzed hydrolysis of phosphate esters typically proceeds through a bimolecular nucleophilic substitution (BAC2) mechanism, where a hydroxide (B78521) ion attacks the electrophilic phosphorus atom. epa.gov Acid-catalyzed hydrolysis can also occur, often involving protonation of the ester oxygen followed by nucleophilic attack by water. nih.gov

In environmental risk assessments, the hydrolysis rate for IDDP under typical environmental pH conditions (pH 4-9) is often considered to be slow, and in some models, a rate of zero is assumed. service.gov.uk However, in specific environmental compartments with high or low pH, hydrolysis could become a more significant degradation pathway. service.gov.uk The initial products of IDDP hydrolysis are expected to be either phenol (B47542) and isodecyl phenyl phosphate or isodecanol (B128192) and diphenyl phosphate. service.gov.uk These primary products may then undergo further, slower hydrolysis. service.gov.uk

Table 1: Assumed Abiotic Degradation Rate Constants for this compound in Water

Parameter Rate Constant (k) Half-life (t½) Source
Hydrolysis in Water (khydr) 0 d⁻¹ Infinite service.gov.uk
Photolysis in Water (kphoto) 0 d⁻¹ Infinite service.gov.uk

Data based on environmental risk assessment assumptions for typical environmental conditions.

Photochemical oxidation, or photolysis, involves the degradation of a chemical initiated by the absorption of light. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances in the environment (like dissolved organic matter) generate reactive species that then degrade the molecule. researchgate.net

In aquatic systems, direct photolysis of IDDP is considered negligible. service.gov.uk The estimated rate constant for photolysis in water is zero, indicating an infinite half-life under these conditions. service.gov.uk

In the atmosphere, however, IDDP is susceptible to rapid degradation by photochemical oxidation. The primary mechanism is reaction with hydroxyl radicals (•OH), which are highly reactive species formed photochemically in the troposphere. service.gov.uk The estimated rate constant for the gas-phase reaction of IDDP with hydroxyl radicals is significant, leading to a relatively short atmospheric half-life. service.gov.uk

Table 2: Atmospheric Photo-oxidation Rate and Half-life for this compound

Parameter Value Unit Source
Reaction Rate Constant (kOH) 4.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ service.gov.uk
Half-life (t½) 9.2 hours service.gov.uk

Calculations based on a typical atmospheric hydroxyl radical concentration.

Biotic Transformation Processes (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of IDDP from the environment. nih.gov

Activated sludge systems, common in wastewater treatment plants, contain a high concentration of diverse microorganisms that can effectively degrade many organic pollutants under aerobic conditions. frontiersin.orgnih.gov Studies have shown that IDDP is biodegradable in such systems.

One study classified IDDP as "inherently biodegradable," with 63% degradation observed after 28 days and 68% after 35 days in a closed bottle test. service.gov.uk A river die-away study using river water demonstrated even more rapid degradation, with a half-life of approximately 11-12 days and over 93.5% of the parent compound removed after 21 days. service.gov.uk Furthermore, a specialized enrichment culture demonstrated the capacity to degrade 85.4% of an initial 1 mg/L concentration of IDDP within 192 hours. nih.gov The biodegradation rates of organophosphate esters under aerobic conditions are generally found to be significantly higher than under anaerobic conditions. frontiersin.org

Table 3: Aerobic Biodegradation Data for this compound

System Endpoint Value Time Period Source
Closed Bottle Test % Degradation 63% 28 days service.gov.uk
River Die-away Study Half-life (t½) ~11-12 days - service.gov.uk
River Die-away Study % Degradation >93.5% 21 days service.gov.uk

The microbial degradation of IDDP involves a series of enzymatic reactions that transform the parent molecule into smaller, more benign compounds. The initial steps often involve the cleavage of the phosphate ester bonds. nih.gov Analysis of degradation intermediates suggests that the primary transformation reactions include hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov

Metagenomic analysis of microbial cultures that efficiently degrade IDDP has identified several key enzyme classes responsible for its breakdown. nih.gov These enzymes demonstrate a strong binding capacity with IDDP and are crucial for initiating and propagating the degradation cascade. nih.gov

Key enzymes involved in IDDP degradation include:

Phosphatase and Phosphodiesterase: These enzymes, specifically organophosphate hydrolases, catalyze the hydrolysis of the phosphate ester bonds, which is often the first and rate-limiting step in the degradation of organophosphorus compounds. nih.govnih.gov This breaks IDDP down into diphenyl phosphate, isodecanol, phenol, and/or isodecyl phenyl phosphate.

Cytochrome P450: This is a large family of enzymes that catalyze the oxidation of organic substances. In the context of IDDP degradation, they are likely involved in hydroxylation reactions, adding hydroxyl (-OH) groups to the aromatic rings or the isodecyl chain, making the molecule more water-soluble and susceptible to further breakdown. nih.gov

Hydroxylase: This class of enzymes specifically introduces hydroxyl groups into organic compounds, playing a direct role in the hydroxylation pathway of IDDP degradation. nih.gov

Pure bacterial strains capable of degrading IDDP have been isolated, including Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these individual strains are effective, studies have shown that microbial consortia or enrichment cultures exhibit higher degradation efficiency, highlighting the importance of synergistic microbial interactions for the complete breakdown of the compound. nih.gov

Role of Microbial Communities and Synergistic Degradation

The biodegradation of this compound is significantly enhanced by the synergistic activities of diverse microbial communities. Studies have demonstrated that microbially-enriched cultures can efficiently degrade IDDP, with one novel culture achieving 85.4% degradation of a 1 mg/L solution within 192 hours. nih.gov This high efficiency is attributed to the collaborative metabolic activities within the community.

From such enriched cultures, several bacterial strains with the capacity for IDDP degradation have been isolated, including Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these individual strains are effective degraders, their efficiency is notably lower than that of the complete enriched culture. nih.gov This highlights the critical role of microbial interactions and synergy in the comprehensive breakdown of the compound. nih.gov The different metabolic pathways identified in these strains suggest that they are involved in various steps of the degradation process, reinforcing the concept of synergistic action among different microbial degraders. nih.gov Metagenomic analysis of these communities has identified key enzymes responsible for the degradation, including phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov

Identification of Intermediate Products during Biotic Degradation

The biotic degradation of IDDP proceeds through a series of complex biochemical reactions, leading to various intermediate products. The primary mechanism initiating the breakdown is the hydrolysis of the phosphate ester bond. service.gov.uk Following this initial step, a cascade of other reactions occurs. Research has identified several key transformation pathways involved in the microbial metabolism of IDDP. nih.gov

These pathways include:

Hydrolysis: The initial cleavage of the ester bonds.

Hydroxylation: The introduction of hydroxyl (-OH) groups.

Methylation: The addition of a methyl (-CH3) group.

Carboxylation: The addition of a carboxyl (-COOH) group.

Glycosylation: The attachment of carbohydrate molecules.

The occurrence of these reactions indicates a multi-step degradation process where the parent IDDP molecule is progressively broken down into smaller, more oxidized intermediates. nih.gov

Degradation Dynamics in Specific Environmental Matrices

The rate and extent of this compound degradation vary significantly depending on the environmental matrix and the microbial populations present. In controlled laboratory settings using specialized microbial cultures, degradation can be rapid. nih.gov However, in natural environments, the dynamics are more complex.

In aquatic systems, studies using river die-away methods have shown that IDDP undergoes relatively swift primary degradation, with determined half-lives in the range of 10 to 21 days. service.gov.uk Tests conducted with activated sludge from wastewater treatment plants also confirm its biodegradability, with findings showing that IDDP is inherently biodegradable. service.gov.uk One study reported 62% degradation after 28 days in an aerobic aquatic degradation test. service.gov.uk

The table below summarizes the degradation dynamics of IDDP in different systems.

Transformation Products and their Environmental Significance

The transformation of IDDP in the environment leads to the formation of various degradation products, which have their own distinct properties and environmental implications.

Characterization of Primary Degradation Products

The most probable pathway for the initial biodegradation of aryl phosphates like IDDP is the hydrolysis of the phosphate ester. service.gov.uk This initial cleavage results in the formation of orthophosphate and the corresponding alcohol and phenolic compounds. service.gov.uk For this compound, the primary degradation products expected from this initial hydrolysis are Phenol and Isodecanol . service.gov.uk

Depending on which ester bond is cleaved first, other potential primary products include isodecyl phenyl phosphate or diphenyl phosphate . service.gov.uk These primary products are generally less complex than the parent compound and are typically susceptible to further microbial degradation. service.gov.uk

Identification of Secondary Metabolic and Transformation Products

Following the initial hydrolysis, the primary degradation products undergo further transformation by microbial communities. These secondary metabolic processes involve reactions such as hydroxylation, methylation, carboxylation, and glycosylation. nih.gov These subsequent reactions break down the primary products like phenol and isodecanol into a variety of smaller organic molecules. For instance, research on similar organophosphate compounds has shown that these processes can lead to the formation of various organic acids and other metabolites that can eventually be integrated into microbial biomass or mineralized to carbon dioxide. nih.gov

The table below outlines the identified biotic degradation pathways for IDDP.

Implications of Transformation Products on Environmental Fate and Mobility

The primary products, phenol and isodecanol, are expected to undergo further biodegradation, which reduces their persistence in the environment. service.gov.uk However, the intermediate transformation products may have varying degrees of mobility and persistence. For example, the addition of polar functional groups like carboxyl groups during carboxylation can increase the water solubility of the intermediates, potentially enhancing their mobility in soil and aquatic systems. Understanding the fate of these transformation products is crucial, as their transport and persistence will ultimately determine the long-term environmental impact of the original contaminant.

Environmental Distribution and Partitioning Dynamics

The environmental fate of this compound (IDDP) is governed by its physicochemical properties, which influence its movement and distribution across various environmental compartments, including soil, water, and air.

Soil Mobility and Sorption Characteristics

The mobility of this compound in the terrestrial environment is significantly limited by its tendency to sorb to soil particles. Sorption is a key process that affects a chemical's availability for plant uptake, degradation, and transport to groundwater. chesci.comnih.gov The magnitude of sorption is influenced by soil properties such as clay content, organic matter, and the presence of metal oxides. chesci.comthejaps.org.pk

For this compound, no experimental data on soil sorption are available. service.gov.uk However, estimations based on its chemical structure and properties provide insight into its likely behavior. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of sorption. A high Koc value suggests a strong tendency for a chemical to bind to soil organic matter, resulting in low mobility.

Using molecular connectivity index methods, the Koc for this compound has been estimated to be 5.0 x 10⁴ l/kg. service.gov.uk An alternative estimation method recommended in the Technical Guidance Document, based on the octanol-water partition coefficient (log Kow of 5.44), yields a Koc value of 6,849 l/kg. service.gov.uk This latter value is utilized in risk assessments and indicates a high potential for sorption. service.gov.uk Based on this Koc value, further partitioning coefficients for soil have been calculated, as detailed in the table below. service.gov.uk These values suggest that this compound will be largely immobile in soil, with a strong preference for partitioning to the solid phase over the soil pore water. service.gov.uk

Table 1: Estimated Soil Partition Coefficients for this compound service.gov.uk
ParameterValueUnit
Soil Organic Carbon-Water Partitioning Coefficient (Koc)6,849l/kg
Soil Solid-Water Partition Coefficient (Kpsoil)137l/kg
Soil-Water Partition Coefficient (Ksoil-water)206m³/m³

Adsorption to Sewage Sludge and Sediment Compartments

In aquatic systems, this compound is expected to partition significantly from the water column to suspended solids and bottom sediments. This behavior is driven by the same hydrophobic properties that dictate its sorption in soil. The process of adsorption to sediments is a critical factor in determining the concentration of the compound in the overlying water and its availability to aquatic organisms. mdpi.com

During wastewater treatment, a significant portion of this compound is anticipated to be removed from the aqueous phase through adsorption to sewage sludge, owing to the high organic content of the sludge. nih.gov This partitioning behavior has important implications for the environmental fate of the compound, as the disposal of sewage sludge (e.g., through land application) can introduce the chemical to the terrestrial environment. nih.gov

Calculated partition coefficients, derived from the estimated Koc value, quantify this distribution. service.gov.uk The high values for partitioning to suspended solids and sediment indicate that these compartments serve as significant sinks for this compound in aquatic environments. service.gov.uk

Table 2: Estimated Partition Coefficients for this compound in Aquatic Compartments service.gov.uk
ParameterValueUnit
Suspended Solids Solid-Water Partition Coefficient (Kpsusp)685l/kg
Suspended Solids-Water Partition Coefficient (Ksusp-water)171m³/m³
Sediment Solid-Water Partition Coefficient (Kpsed)342l/kg
Sediment-Water Partition Coefficient (Ksed-water)171m³/m³

Volatilization and Atmospheric Transport Phenomena

Volatilization from water and soil surfaces represents a potential pathway for the entry of this compound into the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant. While no specific studies on the volatilization of this compound are available, estimations of these physical-chemical properties suggest its potential behavior. service.gov.uk

The estimated Henry's Law constant for this compound is 1.8 Pa m³/mol at 20°C. service.gov.uk This value indicates that volatilization from water may be a significant process under certain environmental conditions. service.gov.uk The vapor pressure at 20°C has been estimated as 3.8 Pa. service.gov.uk

Once in the atmosphere, organophosphate compounds can undergo long-range transport. researchgate.net Their distribution between the gas phase and atmospheric particles depends on their volatility and other properties. aaqr.org Compounds with lower volatility tend to adsorb to particulate matter, which can then be transported over long distances and deposited in remote regions. researchgate.netaaqr.org Given the properties of this compound, it is expected to partition between both the gas and particulate phases in the atmosphere. aaqr.org

Environmental Modeling Approaches for Predicted Concentrations (e.g., EUSES, ChemCAN)

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment. Models like the European Union System for the Evaluation of Substances (EUSES) are used as screening tools in regulatory frameworks such as REACH to estimate Predicted Environmental Concentrations (PECs) in various compartments like air, water, and soil. nih.govnih.gov

These models integrate a chemical's physicochemical properties, such as its partitioning coefficients (Koc, Kow), vapor pressure, and Henry's Law constant, with standardized environmental scenarios to simulate its fate and transport. nih.gov The potential environmental distribution of this compound has been evaluated using a generic level III fugacity model (EQC version 1.01). service.gov.uk Fugacity models calculate the "escaping tendency" of a chemical from different environmental phases, predicting where it will ultimately partition.

The partitioning coefficients and volatility data presented in the preceding sections are critical inputs for these models. service.gov.uknih.gov For this compound, the high Koc value would lead models to predict significant partitioning to soil and sediment, while the Henry's Law constant would be used to estimate the rate of volatilization to the atmosphere. service.gov.uk EUSES and similar models use these parameters to conduct comprehensive risk assessments by comparing the predicted environmental concentrations with no-effect concentrations for various organisms. nih.gov

Interactions of Isodecyl Diphenyl Phosphate with Biological Systems Non Human Focus

Plant Uptake and Biotransformation Pathways

Plants, as primary producers in many ecosystems, play a crucial role in the fate and transport of environmental contaminants like IDDP. Studies have focused on understanding how plants absorb, distribute, and metabolize this compound.

Research utilizing hydroponic systems has investigated the movement and accumulation of IDDP in rice plants (Oryza sativa). nih.govnih.gov Following a 10-day exposure, IDDP was found to be taken up by the roots and translocated to the shoots, demonstrating its mobility within the plant's vascular system. nih.govnih.gov The presence of a healthy rhizosphere microbiome was shown to significantly reduce the uptake of IDDP into rice tissues, highlighting the protective role of these microbial communities. nih.govnih.gov

The bioaccumulation of organophosphate esters in plants is influenced by the compound's properties and the plant's physiology. The process involves uptake by the roots and subsequent transport to aerial parts of the plant. nih.gov

Table 1: Bioaccumulation of Isodecyl Diphenyl Phosphate (B84403) (IDDP) in Rice Tissues

Plant Tissue Bioaccumulation Finding Source
Roots Site of initial uptake from the hydroponic medium. nih.gov, nih.gov
Shoots IDDP is translocated from the roots to the shoots. nih.gov, nih.gov
Overall Plant The presence of a rhizosphere microbiome reduces overall IDDP uptake and accumulation. nih.gov, nih.gov

Once inside the plant, IDDP undergoes biotransformation through various metabolic pathways. Studies on rice have identified several key transformation reactions. nih.govnih.gov These metabolic processes are crucial for detoxifying the compound and facilitating its storage or excretion.

The primary transformation pathways for IDDP identified in rice include:

Hydrolysis: The cleavage of ester bonds.

Hydroxylation: The addition of hydroxyl (-OH) groups.

Methylation: The addition of methyl (-CH3) groups.

Glucuronidation (Glycosylation): The attachment of a glucuronic acid or other sugar moieties.

Methoxylation: The addition of a methoxy (B1213986) (-OCH3) group.

Carboxylation: The addition of a carboxyl (-COOH) group. nih.govnih.gov

Notably, research indicates that the methylation and glycosylation pathways are exclusively observed within the rice plant tissues and not in the surrounding microbiome, suggesting a more complex and unique metabolic capability in the plant itself for transforming IDDP. nih.govnih.gov The presence of a carboxylated IDDP product (COOH-IDDP) in rice also suggests a potential exchange of degradation products between the plant and its rhizobacteria. nih.govnih.gov

The metabolic transformations of IDDP within plants are catalyzed by specific enzymes, whose expression can be regulated in response to chemical exposure. While direct studies on gene expression in rice during IDDP exposure are emerging, the identified metabolic products strongly implicate the involvement of several key enzyme families. nih.govnih.gov

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is known to be central to the detoxification of a wide range of foreign compounds in plants. nih.gov The hydroxylation of IDDP is a reaction commonly catalyzed by P450s, indicating their likely role in the initial steps of IDDP metabolism in rice. nih.gov

Glucosyltransferases: The observation of glycosylated IDDP products points to the activity of glucosyltransferases. nih.govnih.gov These enzymes transfer a glucose molecule to various substrates, increasing their water solubility and facilitating their transport and sequestration into vacuoles.

Methyltransferases: The detection of methylated IDDP metabolites exclusively in rice tissue suggests the involvement of plant-specific methyltransferases. nih.govnih.gov These enzymes play a role in various metabolic processes, and their activity on IDDP represents a specific detoxification pathway within the plant. frontiersin.org

Microbiome Interactions and Environmental Bioremediation Potential

The microbiome, particularly in the soil region directly surrounding plant roots (the rhizosphere), plays a significant role in the environmental fate of organic pollutants like IDDP.

The community of microorganisms in the rhizosphere can actively degrade pollutants, thereby reducing their availability for plant uptake. nih.govnih.gov Studies have shown that a specific rhizosphere microbiome, designated 9-FY, can efficiently eliminate IDDP from the environment. nih.govnih.gov This microbial activity directly reduces the amount of IDDP absorbed by rice roots, mitigating the compound's accumulation in the plant and its potential negative effects on growth. nih.govnih.gov The interaction between rice and its rhizobacteria is significant, as it influences the accumulation and transformation of organic pollutants in the crop. nih.govnih.gov

Metagenomic analysis, which involves studying the collective genetic material from a microbial community, has been employed to understand the degradation of IDDP. nih.govscienceopen.com Analysis of the 9-FY microbiome revealed active microbial populations that contain genes responsible for degrading IDDP. nih.gov

Further research on a novel microbially-enriched culture identified key enzymes involved in IDDP degradation, including phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov This study also isolated specific bacterial strains with the ability to degrade IDDP, such as Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov It was noted that the degradation efficiency of the mixed microbial culture was higher than that of the individual pure strains, emphasizing the importance of synergistic microbial interactions for effective bioremediation. nih.gov

Table 2: Microorganisms and Enzymes Implicated in IDDP Degradation

Organism/Enzyme Role in IDDP Degradation Source
Rhizosphere Microbiome 9-FY Efficiently eliminates IDDP, reducing plant uptake. nih.gov, nih.gov
Burkholderia cepacia ZY1 Isolated pure strain capable of degrading IDDP. nih.gov
Sphingopyxis terrae ZY2 Isolated pure strain capable of degrading IDDP. nih.gov
Amycolatopsis ZY3 Isolated pure strain capable of degrading IDDP. nih.gov
Phosphatase / Phosphodiesterase Enzymes identified via metagenomics as crucial for degradation. nih.gov
Cytochrome P450 / Hydroxylase Enzymes identified via metagenomics as crucial for degradation. nih.gov

Identification of IDDP-Degrading Microbial Genes and Active Populations

The biodegradation of Isodecyl diphenyl phosphate (IDDP) is facilitated by specific microbial communities capable of utilizing the compound as a carbon source. Research has led to the isolation of several bacterial strains with a confirmed ability to efficiently degrade IDDP. A novel enrichment culture demonstrated the capacity to degrade 85.4% of a 1 mg/L IDDP concentration within 192 hours. nih.gov From this culture, pure strains were isolated and identified as key actors in the degradation process. These include Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these individual strains are effective, studies have shown that their degradation efficiency is lower when compared to the synergistic action of the complete enrichment culture, highlighting the importance of microbial interactions for comprehensive degradation. nih.gov

Metagenomic analysis of the degrading consortium has been crucial in identifying the functional genes and enzymes responsible for breaking down IDDP. This approach revealed the vital role of several enzyme classes. The degradation pathways involve key enzymes such as phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov The identification of these enzymes suggests a multi-step degradation process involving hydrolysis of the phosphate ester bonds and subsequent hydroxylation of the aromatic rings. nih.gov

Table 1: IDDP-Degrading Microorganisms and Key Enzymes

This table summarizes the identified microbial strains capable of degrading this compound and the key enzymes implicated in the process through metagenomic analysis.

Microbial StrainKey Degrading Enzymes
Burkholderia cepacia ZY1
  • Phosphatase
  • Phosphodiesterase
  • Cytochrome P450
  • Hydroxylase
  • Sphingopyxis terrae ZY2
    Amycolatopsis ZY3

    Molecular Mechanisms of Biological Interaction (Non-Human Model Systems)

    The interaction of IDDP with biological systems begins at the cellular level, involving both biological membranes and enzymes. For microbial degradation to occur, IDDP must traverse the cell membrane to interact with intracellular enzymes. Like many amphiphilic or hydrophobic compounds, its passage is presumed to involve interaction with the lipid bilayer of the cell membrane. nih.gov

    Once inside the cell, or in association with membrane-bound proteins, IDDP interacts directly with specific enzymes. Molecular docking analyses have confirmed a strong binding capacity between IDDP and key degrading enzymes. nih.gov These studies indicate that the compound fits into the active sites of these enzymes, with distinct preferences for certain binding sites, which may influence the subsequent metabolic pathways. nih.gov The recruitment of enzymes to cellular membranes can modulate their catalytic activity, a crucial process in cell signaling and metabolism. frontiersin.org The interaction is not random; it is a structured event where the chemical properties of IDDP dictate its affinity for specific enzymatic pockets, initiating the cascade of degradation reactions.

    The biological effects of IDDP are closely linked to its ability to interact with and potentially inhibit enzymes, thereby perturbing metabolic pathways. The primary metabolic pathway for the breakdown of IDDP involves a series of enzymatic reactions. Analysis of intermediate products formed during its biodegradation indicates that the degradation process includes hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov

    While specific data on IDDP's inhibitory effects on other metabolic pathways is limited, studies on its structural analog, diphenyl phosphate (DPhP), provide insight into potential mechanisms. In zebrafish, life-cycle exposure to DPhP was found to inhibit oxidative phosphorylation and down-regulate fatty acid oxidation. nih.gov Such perturbations highlight the potential for organophosphate esters to interfere with fundamental energy metabolism. Enzyme inhibition is a frequent phenomenon in metabolic networks, often resulting from the structural similarity between an inhibitor and a substrate. nih.gov The introduction of a compound like IDDP can lead to competitive or allosteric inhibition of enzymes that are not involved in its degradation, potentially leading to broader metabolic disruption.

    Table 2: Identified Degradation Reactions for IDDP

    This table lists the chemical reactions identified as part of the metabolic pathway for the biodegradation of this compound.

    Reaction TypeDescription
    HydrolysisCleavage of the phosphate ester bonds.
    HydroxylationAddition of hydroxyl groups to the aromatic rings, often mediated by cytochrome P450 enzymes.
    MethylationAddition of a methyl group to the molecule.
    CarboxylationAddition of a carboxyl group.
    GlycosylationAttachment of a carbohydrate.

    Transcriptomic analysis in model organisms, particularly rodent liver studies, is a powerful tool for understanding the molecular effects of chemical exposure. While specific transcriptomic datasets for IDDP were not found, research on other organophosphates and environmental contaminants reveals common patterns of gene expression modulation. Such studies in rat liver have identified differentially expressed genes (DEGs) related to crucial metabolic and signaling pathways. nih.gov

    For instance, exposure to compounds like perfluorooctane (B1214571) sulfonate (PFOS) in rats led to significant changes in genes associated with the PPAR signaling pathway, steroid biosynthesis, and fat digestion and absorption. nih.gov Similarly, studies on other chemicals have shown enrichment in gene sets related to peroxisomal and mitochondrial fatty acid β-oxidation at lower concentrations, and complement cascade, cell cycle, and apoptosis-related gene sets at higher concentrations. researchgate.net These findings suggest that a transcriptomic analysis of IDDP would likely identify sensitive gene sets involved in lipid metabolism, xenobiotic response, and oxidative stress. The modulation of individual genes within these pathways provides specific markers of biological effect.

    Table 3: Representative Sensitive Gene Sets in Rodent Liver Transcriptomics

    This table shows examples of gene sets and pathways commonly identified as sensitive to environmental chemical exposure in rodent liver transcriptomic studies. These represent potential targets for IDDP.

    Pathway/Gene SetAssociated Biological FunctionReference Compound Example
    PPAR Signaling PathwayRegulation of lipid metabolism and inflammationPFOS, HFPO-DA nih.govresearchgate.net
    Steroid BiosynthesisSynthesis of cholesterol and steroid hormonesPFOS nih.gov
    Fatty Acid β-OxidationBreakdown of fatty acids for energy productionHFPO-DA researchgate.net
    Drug/Xenobiotic Metabolism (e.g., Cytochrome P450 genes)Detoxification and metabolism of foreign compoundsHigh-Fat Diet-Induced NAFLD frontiersin.org
    Apoptosis and Cell CycleProgrammed cell death and cell proliferationHFPO-DA researchgate.net

    Modern toxicological assessments increasingly rely on whole-genome expression data generated from platforms like microarrays and RNA-sequencing to quantify the health risks of chemicals. nih.gov A robust methodological framework is essential for interpreting these complex datasets. The process begins with data generation using platforms such as Affymetrix microarrays, which provide raw hybridization signals corresponding to transcript levels. epa.gov

    A critical first step in the analysis is data normalization, which converts these raw signals into comparable expression estimates. Various normalization methods exist (e.g., RMA, GCRMA, MAS5.0), and the choice of method can significantly impact the identification of differentially expressed genes and the final interpretation of the data. epa.govresearchgate.net

    Following normalization, a key analytical approach is Benchmark Dose (BMD) modeling. This quantitative method is used to determine a point of departure (POD) from dose-response data, representing the dose at which a specified change in response is observed. nih.govresearchgate.net The transcriptomic BMD modeling process typically involves three steps:

    Identification of Responsive Genes: Statistical analysis is performed to identify probe sets (genes) that show a significant dose-responsive change in expression. nih.gov

    Dose-Response Model Fitting: Various mathematical models are fitted to the expression data for each responsive gene to characterize the dose-response relationship and calculate a BMD. nih.gov

    Summarization of Gene-Level BMDs: Individual gene-level BMDs are summarized at the level of biological pathways or gene sets. The lowest pathway-level BMD is often interpreted as the biological effect point of departure (BEPOD), indicating the minimum dose at which a coherent biological change occurs. nih.gov This systematic approach allows for a more objective, data-driven assessment of chemical effects at the molecular level. nih.gov

    Table 4: General Framework for Transcriptomic Data Analysis

    This table outlines the key steps involved in the analysis of transcriptomic data for toxicological risk assessment, from data generation to the determination of a biological point of departure.

    StepDescriptionKey Considerations/Methods
    1. Data GenerationQuantification of whole-genome transcript levels from tissue samples (e.g., rodent liver) exposed to varying doses of a chemical.Microarray platforms (e.g., Affymetrix), RNA-Sequencing (RNA-Seq).
    2. Data NormalizationConversion of raw hybridization signals or read counts into standardized expression estimates to allow for comparison across samples.RMA (Robust Multi-array Average), GCRMA, MAS5.0. Choice of method can influence results. epa.gov
    3. Identification of Differentially Expressed Genes (DEGs)Statistical testing to identify genes whose expression levels are significantly altered by chemical exposure.Analysis of variance (ANOVA), fold-change cutoffs, adjusted p-values.
    4. Benchmark Dose (BMD) ModelingFitting dose-response models to gene expression data to calculate BMDs for individual genes and pathways.Hill model, exponential models, polynomial models. Software like BMDExpress is used.
    5. Pathway Analysis & Point of Departure (POD) DeterminationMapping DEGs to biological pathways and summarizing gene-level BMDs to determine the lowest dose causing a biological effect.Gene Ontology (GO) enrichment, KEGG pathway analysis. The lowest pathway BMDL (lower confidence limit of the BMD) is often used as the POD. nih.gov

    Cellular and Mitochondrial Impairment Investigations in In Vitro Systems

    This compound (IDDP) has been the subject of in vitro studies to elucidate its effects on cellular and mitochondrial functions across various cell lines. Research indicates that IDDP can induce significant mitochondrial impairment.

    In a study utilizing human alveolar adenocarcinoma (A549) cells, IDDP was shown to disrupt mitochondrial integrity. nih.gov The selected aryl-phosphorus-containing flame retardants (aryl-PFRs), including IDDP, were observed to cause mitochondrial damage by increasing mitochondrial mass and decreasing the mitochondrial membrane potential. nih.gov This suggests that exposure to IDDP can lead to mitochondrial dysfunction, a key indicator of cellular stress and toxicity. The half-lethal concentration (LC50) for IDDP in A549 cells was determined to be within a range of 97.94 to 546.85 μM, indicating its cytotoxic potential. nih.gov

    Interestingly, a study on a human developmental neurotoxicity (DNT) in vitro testing battery reported that IDDP at concentrations of 6.6 µM and 20 µM led to an increase in cell viability in one of the assays, without affecting neural crest cell migration. nih.gov This highlights the complexity of cellular responses to IDDP, which may vary depending on the cell type, exposure concentration, and the specific endpoints being measured.

    The following table summarizes the findings on the cellular and mitochondrial impairment induced by this compound in various in vitro systems.

    Cell LineEndpointObservationReference
    Human Alveolar Adenocarcinoma (A549)Mitochondrial ImpairmentIncreased mitochondrial mass and decreased mitochondrial membrane potential. nih.gov
    Human Alveolar Adenocarcinoma (A549)CytotoxicityLC50 value between 97.94 and 546.85 μM. nih.gov
    Human iPSC-derived CardiomyocytesMitochondrial IntegrityDisruption of mitochondrial membrane potential. nih.gov
    MA-10 Mouse Tumor Leydig CellsMitochondrial ActivitySignificant reduction in mitochondrial activity at concentrations ≥50 μM. oup.com
    Human Neural Crest CellsCell ViabilityIncreased cell viability at 6.6 µM and 20 µM. nih.gov

    Induction of Oxidative Stress Responses at the Cellular Level

    The induction of oxidative stress is a significant mechanism through which this compound (IDDP) exerts its cytotoxic effects at the cellular level. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

    In studies involving MA-10 mouse tumor Leydig cells, IDDP was shown to be a potent inducer of oxidative stress. oup.com At a concentration of 10 μM, all tested organophosphate flame retardants (OPFRs), including IDDP, significantly increased the production of superoxide (B77818), a primary form of ROS. oup.com The observed increase in superoxide production ranged from 1.7 to 4.4-fold compared to control cells. oup.com This overproduction of ROS is a key event that can lead to subsequent cellular damage.

    Further evidence of IDDP's role in inducing oxidative stress comes from a comparative study where it was identified as one of the most potent inducers of this cellular response based on ToxCast data. oup.com While a study on A549 cells demonstrated that other aryl-PFRs with short alkyl chains led to the overproduction of intracellular ROS and mitochondrial superoxide, the specific findings for IDDP in this regard were not detailed. nih.gov However, the collective evidence points towards the capacity of IDDP to disrupt the cellular redox balance.

    The table below details the research findings related to the induction of oxidative stress by this compound.

    Cell LineEndpointKey FindingReference
    MA-10 Mouse Tumor Leydig CellsSuperoxide ProductionSignificantly increased superoxide production at 10 μM (part of a group of OPFRs showing a 1.7 to 4.4-fold increase). oup.com
    General (ToxCast data)Oxidative StressIdentified as one of the most potent inducers of oxidative stress. oup.com

    Functional Mechanisms and Performance in Material Science Applications

    Flame Retardancy Mechanisms of Isodecyl Diphenyl Phosphate (B84403)

    Isodecyl diphenyl phosphate (IDPP) is a non-halogenated organophosphate ester that functions as both a flame retardant and a plasticizer in various polymer systems. Its efficacy in reducing the flammability of materials stems from a combination of chemical and physical actions that occur during combustion. These mechanisms can be broadly categorized into vapor-phase and condensed-phase actions, which are influenced by its chemical structure as an aryl-group containing monophosphate ester.

    As an aryl-group containing monophosphate ester, this compound belongs to a class of compounds recognized for their dual functionality as flame retardants and plasticizers. turi.org The presence of both aromatic (diphenyl) and aliphatic (isodecyl) groups in its structure contributes to its compatibility with a range of polymers and influences its flame retardant mechanisms. In polymer systems, these compounds are physically incorporated as additives. mdpi.com During a fire, they must decompose in the deteriorating polymer matrix to generate species that either promote solid-phase charring or release active radical-scavenging moieties into the gas phase to quench the combustion process. primescholars.com The aryl groups in these phosphate esters generally enhance thermal stability compared to their aliphatic counterparts. mdpi.com

    This compound is particularly effective in enhancing the fire resistance of flexible polyvinyl chloride (PVC) and polyurethane (PU) foams. harwick.comepa.govepa.gov While PVC is inherently flame-resistant due to its high chlorine content, the addition of flammable plasticizers to increase flexibility can compromise this property. researchgate.net this compound serves as a flame-retardant plasticizer in flexible PVC, helping to mitigate the increased flammability. harwick.com It has been noted for its ability to reduce both flammability and smoke generation in flexible vinyl and vinyl alloys. harwick.com In polyurethanes, which are widely used in applications like furniture and insulation, phosphorus-containing flame retardants are employed to meet fire safety standards. mdpi.comresearchgate.net The addition of these flame retardants helps to reduce the combustibility of the polymer. researchgate.net

    The flame retardant efficacy of this compound can be contextualized by comparing it with other phosphate esters and alternative flame retardants. Organophosphorus flame retardants are generally considered effective alternatives to halogenated flame retardants, which have faced scrutiny due to environmental and health concerns. diva-portal.org

    Compared to inorganic phosphorus flame retardants like red phosphorus and ammonium polyphosphate, which primarily act in the condensed phase by promoting char formation, organophosphorus esters like IDPP can exhibit a combination of condensed and vapor-phase activity. frontiersin.org The choice of flame retardant often depends on the specific polymer, processing conditions, and desired performance characteristics of the final product.

    Flame Retardant TypePrimary MechanismTypical ApplicationKey Characteristics
    This compound (Alkyl Aryl Phosphate) Condensed-phase (char formation), some vapor-phase actionFlexible PVC, PolyurethanesGood flame retardancy and smoke suppression. valtris.com
    Triaryl Phosphates (e.g., Triphenyl Phosphate) Vapor-phase (flame inhibition)Engineering PlasticsCan increase smoke evolution. valtris.com
    Bridged Aromatic Phosphates (e.g., RDP, BDP) Condensed and Vapor-phasePolycarbonate, PC/ABSHigh thermal stability, low volatility. researchgate.net
    Inorganic Phosphorus (e.g., Red Phosphorus, APP) Condensed-phase (char formation)Various polymersHigh phosphorus content, can be moisture sensitive. frontiersin.org
    Halogenated Flame Retardants (e.g., PBDEs) Vapor-phase (radical scavenging)Historically used in various polymersEnvironmental and health concerns have led to restrictions. diva-portal.org

    Condensed-Phase Action: In the solid, or condensed phase, phosphorus-based flame retardants like IDPP undergo thermal decomposition to form phosphoric and polyphosphoric acids. mdpi.comadditivebz.com These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. nih.govadditivebz.com This char layer serves multiple functions: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile decomposition products into the gas phase, and limits the diffusion of oxygen to the polymer surface. additivebz.comnih.gov Alkyl aryl phosphate esters are particularly noted for this char-forming capability. valtris.com

    Vapor-Phase Action: In the gas, or vapor phase, volatile phosphorus-containing species can be released from the decomposing polymer. nih.gov These species, such as PO• and PO2• radicals, are highly reactive and can scavenge the key radical species (H• and HO•) that propagate the combustion chain reaction in the flame. frontiersin.orgadditivebz.comnih.gov By interrupting this chain reaction, the flame is chemically inhibited and suppressed. nih.govadditivebz.com While triaryl phosphates are more associated with vapor-phase activity, alkyl aryl phosphates like IDPP can also contribute to flame inhibition to some extent. valtris.com

    Plasticization Efficacy and Polymer Compatibility

    In addition to its role as a flame retardant, this compound is a highly efficient plasticizer, particularly for PVC. harwick.com Its chemical structure allows it to be compatible with various polymer systems, enhancing their physical properties.

    Plasticizers function by inserting themselves between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together. hallstarindustrial.com This separation of polymer chains increases the "free volume" within the polymer matrix, allowing the chains to move more freely relative to one another. hallstarindustrial.com This increased molecular mobility results in a lower glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hallstarindustrial.com

    The presence of the isodecyl group in IDPP, a long and flexible alkyl chain, enhances its plasticizing efficiency and contributes to good low-temperature flexibility in the polymer. harwick.com The diphenyl groups contribute to its compatibility with polymers like PVC. By effectively softening the polymer, this compound improves its flexibility, processability, and durability, making it less brittle and more resistant to mechanical stress. harwick.com

    Compatibility with Diverse Polymer Matrices, including Polar Polymers

    The efficacy of a plasticizer is fundamentally dependent on its compatibility with the host polymer. This compound exhibits excellent compatibility with a wide array of polymer matrices, a characteristic attributed to its hybrid chemical structure. The diphenyl phosphate component provides polarity, which makes it particularly well-suited for polar polymers.

    Most notably, IDDP is widely used in polyvinyl chloride (PVC) formulations. PVC is an inherently rigid polymer, and the incorporation of a plasticizer like IDDP is essential to impart flexibility and durability. The polar ester groups of IDDP interact favorably with the polar carbon-chlorine bonds in the PVC chains, allowing the molecules to disperse uniformly throughout the matrix. This reduces the intermolecular forces between polymer chains, lowers the glass transition temperature (Tg), and increases the free volume, resulting in a more flexible material.

    Beyond PVC, IDDP's versatile nature allows for its use in other polymer systems, including:

    Rubbers

    Polyurethanes

    Cellulose-based plastics

    The isodecyl group, a branched ten-carbon alkyl chain, contributes to its compatibility with less polar systems and enhances its plasticizing efficiency. This balanced molecular architecture allows formulators to tailor the properties of a diverse range of polymeric materials to meet specific performance requirements.

    Influence on Processing Characteristics and Material Extrusion

    The addition of this compound significantly improves the processing characteristics of polymer compounds, particularly in high-temperature processes like material extrusion. As a plasticizer, IDDP lowers the melt viscosity of the polymer formulation. This reduction in viscosity has several beneficial effects on material processing:

    Lower Processing Temperatures: A lower melt viscosity allows the polymer to be processed at reduced temperatures, which can save energy and minimize thermal degradation of the polymer.

    Improved Flow Rate: The reduced resistance to flow enables higher extrusion speeds and throughput, increasing manufacturing efficiency.

    Enhanced Mold Filling: In processes like injection molding, the improved flowability ensures that the molten polymer can fill complex mold cavities more completely, reducing defects and improving the quality of the final part.

    The process of extrusion involves forcing a molten polymer through a die to create a continuous profile. The inclusion of IDDP facilitates this process by making the polymer compound more workable and less prone to process-induced stresses. This leads to a smoother surface finish on the extruded product and greater dimensional stability. The improved processability makes IDDP a valuable additive in the manufacturing of a wide range of products, including wire and cable insulation, tubing, and profiles.

    Role in Reducing Volatility and Enhancing Retention within Polymer Formulations

    A critical performance characteristic for a plasticizer is its permanence within the polymer matrix. Plasticizer migration or volatilization can lead to a loss of flexibility, embrittlement, and a shortened product lifespan. This compound is characterized by its low volatility, which ensures its long-term retention in the final product.

    This low volatility is a direct result of its relatively high molecular weight (390.45 g/mol ) and low vapor pressure. For instance, the vapor pressure of IDDP at ambient temperatures (20-25°C) is very low, ensuring minimal loss during the service life of the product. This high degree of permanence is crucial for applications where long-term stability and performance are required, such as in automotive interiors, construction materials, and durable consumer goods.

    By remaining integrated within the polymer matrix, IDDP consistently maintains the desired mechanical properties of the material, such as flexibility and impact resistance, over an extended period.

    Thermal and Oxidative Stability in Material Science

    This compound is recognized for its high thermal and oxidative stability, making it suitable for demanding applications where materials are exposed to elevated temperatures.

    Contribution to Performance in High-Temperature Applications

    The inherent thermal stability of IDDP allows it to function effectively in applications that experience significant heat. Its ability to resist decomposition at elevated temperatures is critical for maintaining the integrity and performance of the polymer in which it is incorporated.

    Common high-temperature applications for polymers containing IDDP include:

    Wire and Cable Insulation: Electrical wiring can generate considerable heat. IDDP helps maintain the flexibility and insulating properties of the PVC or rubber jacketing without degrading.

    Automotive Interiors: Components inside a vehicle can reach high temperatures when exposed to direct sunlight. IDDP helps prevent vinyl upholstery and dashboards from becoming brittle and cracking.

    Conveyor Belts: Industrial conveyor belts, especially those used in mining, can experience high friction and operating temperatures. IDDP contributes to the durability and flame retardancy of these belts.

    Comparative Thermal Stability Studies with Related Phosphate and Phosphite Esters

    The thermal stability of phosphate esters is significantly influenced by the nature of the organic groups attached to the phosphate core. Scientific studies have established a clear hierarchy in the thermal stability of these compounds.

    Molecular dynamics simulations and experimental studies have shown that aryl phosphates are significantly more thermally stable than alkyl phosphates. acs.orgsemanticscholar.org The decomposition of alkyl phosphates typically proceeds through the cleavage of the weaker carbon-oxygen (C-O) bond at lower temperatures. In contrast, aryl phosphates decompose via the much stronger phosphorus-oxygen (P-O) bond, which requires significantly higher temperatures. semanticscholar.org

    This compound, as an alkyl aryl phosphate, possesses a stability profile that benefits from the presence of the two robust phenyl groups. Its thermal performance is superior to purely aliphatic phosphate esters. Studies on the thermal degradation of various organophosphorus esters show that diphenyl esters are considerably more stable than diethyl esters. nih.gov The onset of degradation for a diphenyl ester occurs at a much higher temperature compared to its diethyl counterpart. nih.gov

    Comparative Onset of Thermal Decomposition for Phosphate Esters
    Phosphate Ester TypePrimary Decomposition PathwayRelative Thermal StabilityDecomposition Onset Temperature Range
    Trialkyl Phosphates (e.g., Tributyl Phosphate)C-O Bond CleavageLowLow (elimination occurs rapidly at relatively low temperatures) nih.gov
    Alkyl Aryl Phosphates (e.g., this compound)Mixed (C-O and P-O)Moderate to HighIntermediate
    Triaryl Phosphates (e.g., Triphenyl Phosphate)P-O Bond CleavageHighHigh (decomposes at a slower rate and higher temperature than alkyl phosphates) semanticscholar.orgnih.gov

    This superior stability is a key reason for the selection of aryl-containing phosphates like IDDP for applications requiring high-temperature performance and long service life.

    Analytical Methodologies for Detection and Quantification of Isodecyl Diphenyl Phosphate

    Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Gas Chromatography with Flame Ionization Detection)

    Chromatographic techniques are the cornerstone for the analysis of organophosphate flame retardants (OPFRs), including IDDP. Gas chromatography (GC) and liquid chromatography (LC) are the principal separation methods employed.

    Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the identification and quantification of IDDP. service.gov.ukmdpi.com The method combines the high separation efficiency of GC with the sensitive and selective detection capabilities of mass spectrometry. In GC-MS analysis, the sample extract is injected into the GC system, where IDDP is separated from other components based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Studies have successfully utilized GC-MS to analyze IDDP in environmental samples like soil and water extracts. service.gov.ukresearchgate.net

    Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is another robust technique for quantifying OPFRs. mdpi.com While generally less selective than MS, the flame ionization detector offers high sensitivity and a wide linear range for carbon-containing compounds like IDDP. Quantification is based on the response of the detector to the analyte compared against a calibration curve generated from standards.

    Liquid Chromatography-Mass Spectrometry (LC-MS): For some OPFRs, particularly those that are less volatile or thermally labile, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. ntnu.no This technique separates compounds in the liquid phase before MS detection. High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, has been used to elucidate the fragmentation pathways of 25 different OPFRs, including IDDP, demonstrating its utility for complex analyses. nih.gov

    The table below summarizes typical instrumental parameters for the analysis of OPFRs.

    ParameterGas Chromatography (GC)
    Column Typically a fused-silica capillary column with a non-polar or semi-polar stationary phase (e.g., HP-5MS, DB-5ms).
    Injector Temperature 250 - 280 °C
    Oven Temperature Program Initial temperature of 50-70°C, ramped at 5-30°C/min to a final temperature of 280-320°C.
    Carrier Gas Helium or Nitrogen
    Detector Mass Spectrometer (MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD).
    MS Ionization Mode Electron Ionization (EI) is common for GC-MS.

    Sample Preparation and Extraction Methods for Environmental Matrices (e.g., Air, Water, Soil, Dust)

    Effective sample preparation is a critical step to isolate IDDP from the complex environmental matrix and concentrate it to levels suitable for instrumental analysis. The choice of method depends on the specific matrix.

    Water: For aqueous samples, liquid-liquid extraction (LLE) using solvents like methylene dichloride or cyclohexene has been employed to extract IDDP. service.gov.uk Solid-phase extraction (SPE) is also a widely recommended method for OPFRs in water, offering high recovery rates (67-105%) and reduced solvent consumption compared to traditional LLE. mdpi.comresearchgate.net

    Soil and Sediment: The analysis of IDDP in solid matrices requires more rigorous extraction techniques. Methods used for OPFRs in soil and sediment include microwave-assisted extraction (MAE), which is noted for being a faster method that requires less solvent. mdpi.com Other techniques involve mechanical shaking or ultrasonication with organic solvents such as ethyl acetate or n-hexane/acetone mixtures. researchgate.netnih.gov

    Dust: IDDP has been detected in indoor dust samples. uco.es Common extraction methods for dust include ultrasonication, which uses high-frequency sound waves to facilitate the transfer of the analyte from the solid dust particles into a solvent, such as a mixture of n-hexane and acetone. nih.gov

    Air: Analysis of OPFRs in air typically involves drawing a known volume of air through a sorbent tube (e.g., polyurethane foam or XAD resin) to trap the compounds. The trapped analytes are then desorbed using a solvent prior to instrumental analysis. nih.gov

    The following table summarizes various sample preparation methods for IDDP in different environmental matrices.

    Environmental MatrixExtraction/Preparation MethodKey Parameters & Solvents
    Water Liquid-Liquid Extraction (LLE)Solvent: Methylene Dichloride, Cyclohexene. service.gov.uk
    Solid-Phase Extraction (SPE)Sorbent: Various polymeric or silica-based cartridges. Elution with organic solvents. mdpi.com
    Soil / Sediment Microwave-Assisted Extraction (MAE)Solvent: Acetone/Hexane or similar mixtures. Offers rapid extraction. mdpi.com
    Ultrasonic ExtractionSolvent: Ethyl Acetate, n-Hexane/Acetone. researchgate.netnih.gov
    Dust Ultrasonic ExtractionSolvent: n-Hexane/Acetone (3:1, v/v). nih.gov Followed by vortexing and concentration.
    Air Solid-Phase AdsorptionSorbent: Polyurethane foam (PUF) plugs or XAD resin. Extraction with solvents like acetone or hexane. nih.gov

    Advanced Analytical Approaches for Complex Environmental Mixtures and Transformation Products

    The environmental degradation of IDDP can lead to the formation of various transformation products, which may have different properties and toxicities than the parent compound. Furthermore, IDDP often exists in complex mixtures with other OPFRs and contaminants. Advanced analytical techniques are necessary to identify these products and characterize complex environmental samples.

    One study specifically investigated the biodegradation of IDDP using a microbial culture and identified several intermediate products. nih.gov This indicates that the degradation of IDDP likely proceeds through multiple reaction pathways in the environment, including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov The primary hydrolysis product of related aryl-phosphates is often diphenyl phosphate (B84403) (DPHP), which has been detected alongside IDDP in indoor dust, suggesting it may be a transformation product. uco.es

    To analyze such complex mixtures and identify unknown transformation products, high-resolution mass spectrometry (HRMS) is invaluable. Techniques like LC-Orbitrap-MS provide high mass accuracy and resolution, enabling the determination of elemental compositions for unknown peaks and the elucidation of chemical structures. nih.gov The fragmentation pathways of IDDP have been studied using HRMS, providing characteristic ions that can be used for its identification in complex environmental samples. nih.gov

    Other advanced methods for analyzing OPFRs include liquid chromatography-tandem quadrupole mass spectrometry and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI/MS/MS), which offer enhanced selectivity and sensitivity for trace-level detection. nih.gov

    The table below lists some identified or potential transformation products of Isodecyl diphenyl phosphate.

    Transformation PathwayResulting Product/Intermediate
    HydrolysisDiphenyl phosphate (DPHP) uco.esnih.gov
    HydroxylationHydroxylated IDDP intermediates nih.gov
    MethylationMethylated IDDP intermediates nih.gov
    CarboxylationCarboxylated IDDP intermediates nih.gov
    GlycosylationGlycosylated IDDP intermediates nih.gov

    Comparative Analysis and Future Research Directions in Isodecyl Diphenyl Phosphate Studies

    Comparative Environmental Behavior with Other Organophosphate Esters (OPEs)

    The environmental behavior of OPEs, including their degradation, partitioning, and biological interactions, is diverse and dependent on their chemical structure. Aryl OPEs, such as IDDP, generally exhibit different environmental profiles compared to alkyl and halogenated OPEs.

    The degradation of aryl OPEs can occur through both abiotic and biotic processes, with biodegradation often playing a significant role. The stability of OPEs in water varies, with aryl-OPEs generally being more stable than halogenated-OPEs and alkyl-OPEs. mdpi.com However, under specific conditions, aryl OPEs can undergo degradation. For instance, triphenyl phosphate (B84403) (TPhP), another aryl OPE, can be degraded through enzymatic hydrolysis. mdpi.com

    Recent research on IDDP has identified several degradation pathways, including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov The enzymes implicated in its breakdown include phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov This multi-pathway degradation is also observed for other aryl OPEs. For example, the degradation of cresyl diphenyl phosphate (CDP) in anaerobic sludge follows a first-order kinetic model. researchgate.net

    Table 1: Comparison of Degradation Characteristics of Selected Aryl OPEs
    CompoundDegradation PathwaysKey Enzymes/ConditionsHalf-life (t½) Range
    Isodecyl diphenyl phosphate (IDDP)Hydrolysis, hydroxylation, methylation, carboxylation, glycosylation nih.govPhosphatase, phosphodiesterase, cytochrome P450, hydroxylase nih.govData not widely available; assumed similar to soil in sediment assessments service.gov.uk
    Triphenyl phosphate (TPhP)Hydrolysis, hydroxylation, methylation, sulfonation researchgate.netEnzymatic hydrolysis, fungal degradation mdpi.comresearchgate.netFaster degradation compared to some alkyl and chlorinated OPEs nih.gov
    Cresyl diphenyl phosphate (CDP)Biodegradation in anaerobic sludge researchgate.netAnaerobic microbial communities researchgate.netDegradation kinetic constant of 0.943 d⁻¹ in one study researchgate.net
    Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP)Hydrolysis, hydroxylation, methylation, carboxylation, glycosylation nih.govPhosphatase, phosphodiesterase, cytochrome P450, hydroxylase nih.gov78.2% degradation in 172 hours in a lab study nih.gov

    The environmental partitioning of OPEs is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). OPEs are found in various environmental compartments, including water, sediment, and air. nih.govnih.gov Aryl OPEs, due to their typically lower volatility and higher hydrophobicity compared to some alkyl OPEs, have a tendency to partition to sediment and particulate matter. nih.govnih.gov

    Table 2: Environmental Partitioning Behavior of Selected OPEs
    CompoundCompound ClassPrimary Environmental Compartment(s)Notes
    This compound (IDDP)Aryl-AlkylLikely sediment and particulate matterHydrophobic nature suggests partitioning to solid phases.
    Triphenyl phosphate (TPhP)ArylSediment, indoor dust tandfonline.comFrequently detected in solid environmental matrices.
    Tris(2-ethylhexyl) phosphate (TEHP)AlkylSediment nih.govHigh pseudo-partitioning coefficient. nih.gov
    Trimethyl phosphate (TEP)AlkylSurface water nih.govPredominant in the aqueous phase in some studies. nih.gov

    Once in the environment, OPEs can be taken up by organisms, where they may bioaccumulate and be metabolized. The bioaccumulation potential of OPEs is influenced by their hydrophobicity, the organism's metabolic capacity, and exposure levels. mdpi.com Generally, OPEs are considered to be rapidly metabolized in many organisms, which can limit their bioaccumulation potential compared to other persistent organic pollutants. researchgate.net

    Metabolic pathways for OPEs often involve hydrolysis of the ester bonds, leading to the formation of diester and monoester metabolites, as well as hydroxylation of the alkyl or aryl groups. nih.govresearchgate.net For instance, in herring gull liver assays, halogenated OPEs were transformed to their respective diesters more efficiently than non-halogenated ones, suggesting different metabolic routes. researchgate.net Recent studies on IDDP have identified hydrolysis and hydroxylation as key degradation reactions. nih.gov The metabolism of OPEs can lead to detoxification, but in some cases, the metabolites may also be toxic.

    Studies have shown that OPEs can induce metabolic disruptions in aquatic organisms. For example, exposure to OPEs has been linked to alterations in lipid metabolism in silver carp, potentially through interaction with the peroxisome proliferator-activated receptor (PPAR) signal pathway. nih.gov While direct comparative metabolic studies focusing on IDDP are limited, the identified pathways of hydrolysis and hydroxylation are common across many OPEs. nih.govnih.gov

    Research Gaps and Emerging Research Foci

    Despite growing research on OPEs, significant knowledge gaps remain, particularly for specific compounds like IDDP.

    A critical research gap is the lack of empirical data on the degradation half-lives of many OPEs, including IDDP, in key environmental compartments like sediment and soil. nih.gov In some environmental risk assessments for IDDP, the degradation rate in sediment has been assumed to be the same as in soil due to a lack of specific data. service.gov.uk This highlights the need for experimental studies to determine the actual degradation kinetics in these matrices. Studies on other OPEs have shown that half-lives can range from days to months in coastal sediments, with biotic processes significantly enhancing degradation. nih.gov Obtaining accurate half-life data for IDDP is essential for refining environmental fate models and risk assessments.

    While initial studies have shed light on the biodegradation pathways of IDDP, a complete understanding of all relevant mechanisms is still lacking. nih.gov Research has pointed to the importance of microbial interactions for effective degradation, as pure strains often show lower degradation efficiencies compared to enriched microbial cultures. nih.gov Future research should focus on identifying the specific microorganisms and enzymatic systems responsible for the breakdown of IDDP and other complex aryl OPEs. Metagenomic analysis has proven useful in identifying key enzymes like phosphatase, phosphodiesterase, and cytochrome P450. nih.gov Further investigation into the role of co-metabolism and the influence of environmental factors on these biodegradation pathways is also warranted.

    Comprehensive Characterization of Atmospheric Transformation Products and their Environmental Fates

    This compound (IDDP), upon its release into the atmosphere, undergoes transformation primarily through reactions with photochemically produced hydroxyl (•OH) radicals. Modeling studies, such as those utilizing the Syracuse Research Corporation's AOP (Atmospheric Oxidation Program), estimate a significant rate constant for this reaction. Based on a typical atmospheric hydroxyl radical concentration of 5x10^5 molecules/cm³, the atmospheric half-life of this compound is estimated to be approximately 9.2 hours. service.gov.uk This relatively short half-life suggests that the parent compound does not persist for long periods in the atmosphere.

    The primary atmospheric degradation pathway for aryl phosphates like IDDP is initiated by the cleavage of the phosphate ester bonds through hydrolysis and oxidation. service.gov.uk This process is expected to yield several key transformation products. The principal products from this primary degradation are anticipated to be Diphenyl phosphate (DPHP), phenol (B47542), and isodecanol (B128192). service.gov.uk Further microbial degradation in other environmental compartments can lead to a wider array of intermediate products through processes such as hydroxylation, methylation, carboxylation, and glycosylation. nih.gov

    Below is a table summarizing the likely atmospheric transformation products of this compound and their known environmental fate characteristics.

    Table 1: Atmospheric Transformation Products of this compound and Their Environmental Fates

    Transformation Product Formation Pathway Estimated Environmental Half-Life Environmental Fate and Mobility
    Diphenyl phosphate (DPHP) Hydrolysis/Oxidation of the isodecyl ester bond Atmospheric half-life of DPHP can range from hours to days, depending on conditions. researchgate.net High mobility in water and soil due to low sorption. service.gov.uk Potential for groundwater contamination.
    Phenol Hydrolysis of a phenyl ester bond Short atmospheric half-life (hours). service.gov.uk Subject to further and rapid biodegradation in soil and water.
    Isodecanol Hydrolysis of the isodecyl ester bond Atmospheric half-life is estimated to be short (hours). service.gov.uk Expected to undergo further biodegradation.
    Hydroxylated IDDP derivatives Reaction with •OH radicals on the aromatic rings or alkyl chain Varies depending on the position of hydroxylation. Fate is less characterized but likely to be more water-soluble and susceptible to further degradation than the parent compound.

    Long-Term Efficacy and Stability Investigations in Specific Material Applications

    This compound is primarily utilized as a flame retardant plasticizer in various polymers, most notably in flexible polyvinyl chloride (PVC) for applications such as electrical cable insulation and sheathing. mdpi.comresearchgate.net Its long-term efficacy and stability are crucial for the durability and safety of these end-products. The performance over time is mainly influenced by its permanence within the polymer matrix, which relates to its resistance to migration, volatilization, and extraction.

    The migration of plasticizers is a well-documented phenomenon in flexible PVC, leading to a loss of flexibility and embrittlement of the material over time. mdpi.com The rate of this migration is influenced by factors such as temperature, the surrounding environment, and the chemical structure of the plasticizer. nih.gov Phosphate esters, including this compound, are generally considered to have better permanence compared to some low molecular weight phthalate (B1215562) plasticizers due to their higher molecular weight and polarity. kinampark.comresearchgate.net However, studies have shown that under thermal aging, phosphate plasticizers can still be lost from the PVC matrix. For instance, in a study on multicomponent plasticized PVC aged over 300 days, it was the phosphate plasticizer that showed the most significant loss. researchgate.net

    Interestingly, the aging of PVC materials containing flame retardants does not always lead to a decrease in fire safety. Research on the damp heat aging of PVC cable materials has indicated that the flame-retardant properties can actually improve over time. mdpi.com As the material ages, changes in the polymer structure and the migration of certain components can lead to an increased Limiting Oxygen Index (LOI) and reduced afterflame times. mdpi.comconsensus.app This suggests that while some plasticizing efficacy may be lost, the flame retardant performance of this compound may remain stable or even be enhanced under certain aging conditions.

    The table below presents findings from a study on the effects of damp heat aging on the flame retardancy of a PVC cable material, which provides insights into the potential long-term performance of materials containing phosphate flame retardants like this compound.

    Table 2: Effect of Damp Heat Aging on Flame Retardant Properties of PVC

    Aging Time (days) Limiting Oxygen Index (%) Afterflame Time (s) Afterglow Time (s)
    0 28.5 15 10
    7 29.0 12 8
    14 29.8 10 5
    21 30.5 8 3
    28 31.2 5 2
    56 32.0 < 5 < 2

    (Data synthesized from findings on damp heat aging of PVC cable materials) mdpi.com

    A comparative analysis with other plasticizer types is essential for understanding the relative long-term stability of this compound. While specific data for IDDP is limited, studies comparing other phosphate esters like triphenyl phosphate (TCP) with phthalates such as dioctyl phthalate (DOP) provide valuable context. These studies often evaluate properties like migration rate and thermal stability.

    Table 3: Comparative Properties of Different Plasticizer Types in PVC

    Plasticizer Type Example Migration Rate in 50% Ethanol (96h) Thermal Stability (T5% decomposition)
    Phosphate Ester Triphenyl Phosphate (TCP) High (~15%) Good
    Phthalate Ester Dioctyl Phthalate (DOP) Moderate Moderate
    Bio-based (Citrate) Acetyl Tributyl Citrate (ATBC) Low Lower than DOP/TCP
    Bio-based (Epoxidized Oil) Epoxidized Soybean Oil (ESO) Very Low High

    (Data derived from a comparative study of different plasticizers) nih.gov

    These comparative data suggest that while phosphate esters like TCP (and by extension, IDDP) offer good thermal stability, their migration can be significant in certain environments, which is a key consideration for long-term applications. nih.gov The choice of plasticizer, therefore, involves a trade-off between different performance characteristics over the product's lifespan.

    Q & A

    Q. What are the critical physicochemical properties of IDDP that influence its experimental handling and environmental persistence?

    IDDP (C₂₂H₃₁O₄P, MW 390.45) is a viscous liquid (density: 1.070–1.080 g/cm³) with low water solubility (11.2 μg/L at 23.5°C) and high log Kow (~7.28), indicating significant hydrophobicity . Its low volatility (vapor pressure: 8.27 × 10⁻⁸ mmHg at 25°C) and high flashpoint (>238°C) necessitate inert-atmosphere storage to prevent degradation . These properties impact its environmental partitioning (e.g., adsorption to organic matter) and require solvent-based extraction (e.g., hexane or methanol) for analytical detection .

    Q. What analytical methods are recommended for quantifying IDDP in environmental and biological matrices?

    Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred due to IDDP’s thermal stability and low volatility. Solid-phase extraction (SPE) using C18 cartridges is effective for preconcentration. Method validation should account for matrix effects (e.g., plasma or sediment), with detection limits typically <1 ng/mL . Internal standards like deuterated triphenyl phosphate improve quantification accuracy .

    Advanced Research Questions

    Q. How does developmental exposure to IDDP affect neurobehavioral outcomes in model organisms?

    Zebrafish exposed to 20 µM IDDP during embryogenesis exhibited altered larval motility (e.g., reduced response to light/dark transitions) and adult behavioral deficits, including impaired social affiliation and sensorimotor responses . These effects persisted into adulthood, suggesting long-term neurodevelopmental disruption. Experimental designs should include controls for impurities (e.g., triphenyl phosphate, a common synthesis byproduct) and dose-response validation via chemical purity analysis .

    Q. What mechanisms underlie IDDP’s neurotoxicity in in vitro models?

    In vitro assays using 3D human neuronal cultures revealed that IDDP (10–100 µM) inhibits neurite outgrowth and synaptic activity, potentially via mitochondrial dysfunction or oxidative stress . Co-exposure with other organophosphates (e.g., triphenyl phosphate) shows additive effects, necessitating mixture toxicity studies. Mechanistic studies should integrate transcriptomic profiling (e.g., RNA-seq) to identify disrupted pathways, such as neurotrophin signaling .

    Q. How can researchers address contradictions in toxicity data caused by chemical impurities?

    Commercial IDDP often contains impurities (e.g., 35% triphenyl phosphate in BPDP solutions), which may confound toxicity results . Rigorous purity validation via NMR or HPLC is critical. Studies should report batch-specific impurity profiles and compare results with purified standards. For example, zebrafish studies using purified IDDP showed reduced mortality compared to technical-grade mixtures .

    Q. What factors govern IDDP’s environmental persistence and bioavailability?

    IDDP’s half-life in water is prolonged by low hydrolysis rates (k < 0.01 day⁻¹ at pH 7) and strong sorption to sediments (log Koc = 4.2) . Bioaccumulation in aquatic organisms (e.g., BAF >500 in fish) correlates with its high lipid solubility. Field studies should measure degradation products (e.g., diphenyl phosphate) to assess long-term ecological risks .

    Q. How do social stressors modulate IDDP’s health impacts in human cohorts?

    Epidemiological data from postpartum cohorts show that individuals experiencing high economic/racial stress had 2–3× higher IDDP body burdens, likely due to overlapping exposure sources (e.g., degraded plastics in low-income housing) . Cohort studies should integrate wristband passive samplers and stress biomarkers (e.g., cortisol) to disentangle chemical-stressor interactions .

    Methodological Recommendations

    • Dosage Validation : Use LC-MS to verify exposure concentrations in in vivo/in vitro studies, especially given IDDP’s viscosity-driven pipetting errors .
    • Impurity Control : Source chemicals from certified suppliers (e.g., NTP) and validate purity via third-party labs .
    • Mixture Toxicity : Test IDDP alongside co-occurring organophosphates (e.g., TDCIPP) to mimic real-world exposure .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.